molecular formula C12H20O4 B1606043 Diethyl (3-methylbut-2-enyl)malonate CAS No. 22539-80-6

Diethyl (3-methylbut-2-enyl)malonate

Cat. No.: B1606043
CAS No.: 22539-80-6
M. Wt: 228.28 g/mol
InChI Key: UXBLYMUHQJDAFO-UHFFFAOYSA-N
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Description

Diethyl (3-methylbut-2-enyl)malonate is an organic compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol . It is a diester of malonic acid and is characterized by the presence of a 3-methylbut-2-enyl group. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Diethyl (3-methylbut-2-enyl)malonate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of bioactive compounds and natural product analogs.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (3-methylbut-2-enyl)malonate involves the alkylation of enolate ions . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .

Safety and Hazards

Diethyl (3-methylbut-2-enyl)malonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-methylbut-2-enyl)malonate can be synthesized through the alkylation of diethyl malonate with 3-methylbut-2-enyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an anhydrous solvent like ethanol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the same alkylation reaction but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-methylbut-2-enyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Diethyl (2-methylbut-2-enyl)malonate

Uniqueness

Diethyl (3-methylbut-2-enyl)malonate is unique due to the presence of the 3-methylbut-2-enyl group, which imparts distinct reactivity and steric properties compared to other malonate derivatives. This makes it particularly useful in the synthesis of specific bioactive compounds and complex organic molecules .

Properties

IUPAC Name

diethyl 2-(3-methylbut-2-enyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h7,10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBLYMUHQJDAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177064
Record name Diethyl (3-methylbut-2-enyl)malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22539-80-6
Record name Propanedioic acid, 2-(3-methyl-2-buten-1-yl)-, 1,3-diethyl ester
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name DIETHYL (3-METHYLBUT-2-ENYL)MALONATE
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Synthesis routes and methods

Procedure details

422 mg (14.1 mmol, 80% mineral oil dispersion) sodium hydride was washed 3×, each with 5 mL pentane, and suspended in a mixture of 10 mL tetrahydrofuran and 5 mL dimethylformamide. 2.04 g (13.4 mmol) diethyl malonate was added, and the mixture stirred for 40 mins to form a clear light brown solution. Prenyl bromide (2.00 g, 13.4 mmol) was then added, and the solution refluxed for 1 hr. The reaction was quenched with water, acidified to pH 2 with 1N HCl, and extracted 2×, each with 10 mL diethyl ether. The organic phases were dried over MgSO4, filtered, and concentrated. Chromatography on a 2×18 cm column, packed with hexane and eluted with 50 mL each of 2%, 4%, 7%, 10%, and 15% diethyl ether/hexane, furnished 2.734 g of a clear colorless oil in 12 mL fractions 4-16.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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